molecular formula C9H11Cl2NO B13081856 (3S)-3-Amino-3-(3,5-dichlorophenyl)propan-1-OL

(3S)-3-Amino-3-(3,5-dichlorophenyl)propan-1-OL

Cat. No.: B13081856
M. Wt: 220.09 g/mol
InChI Key: GDDRJIHKCNSDRF-VIFPVBQESA-N
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Description

(3S)-3-Amino-3-(3,5-dichlorophenyl)propan-1-OL is a chiral compound with significant potential in various scientific fields. This compound features an amino group and a hydroxyl group attached to a propan-1-ol backbone, with two chlorine atoms substituted on the phenyl ring. Its unique structure makes it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-Amino-3-(3,5-dichlorophenyl)propan-1-OL typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3,5-dichlorobenzaldehyde.

    Reduction: The aldehyde group is reduced to an alcohol using a reducing agent like sodium borohydride.

    Amination: The resulting alcohol undergoes amination to introduce the amino group. This can be achieved using reagents like ammonia or amines under suitable conditions.

    Chiral Resolution: The final step involves chiral resolution to obtain the (3S) enantiomer. This can be done using chiral catalysts or resolving agents.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(3S)-3-Amino-3-(3,5-dichlorophenyl)propan-1-OL can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to remove the chlorine atoms or to convert the amino group to an amine.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as sodium methoxide, sodium ethoxide, and other alkoxides.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of dechlorinated products or primary amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(3S)-3-Amino-3-(3,5-dichlorophenyl)propan-1-OL has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (3S)-3-Amino-3-(3,5-dichlorophenyl)propan-1-OL involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes or receptors, modulating their activity. The presence of chlorine atoms can enhance its binding affinity and specificity towards certain targets.

Comparison with Similar Compounds

Similar Compounds

    (3R)-3-Amino-3-(3,5-dichlorophenyl)propan-1-OL: The enantiomer of the compound with similar properties but different biological activity.

    3-Amino-3-phenylpropan-1-OL: Lacks the chlorine atoms, resulting in different chemical and biological properties.

    3-Amino-3-(4-chlorophenyl)propan-1-OL: Contains a single chlorine atom, leading to variations in reactivity and applications.

Uniqueness

(3S)-3-Amino-3-(3,5-dichlorophenyl)propan-1-OL is unique due to the presence of two chlorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. Its chiral nature also adds to its uniqueness, making it a valuable compound for research in stereochemistry and chiral drug development.

Properties

Molecular Formula

C9H11Cl2NO

Molecular Weight

220.09 g/mol

IUPAC Name

(3S)-3-amino-3-(3,5-dichlorophenyl)propan-1-ol

InChI

InChI=1S/C9H11Cl2NO/c10-7-3-6(4-8(11)5-7)9(12)1-2-13/h3-5,9,13H,1-2,12H2/t9-/m0/s1

InChI Key

GDDRJIHKCNSDRF-VIFPVBQESA-N

Isomeric SMILES

C1=C(C=C(C=C1Cl)Cl)[C@H](CCO)N

Canonical SMILES

C1=C(C=C(C=C1Cl)Cl)C(CCO)N

Origin of Product

United States

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